(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
Overview
Description
Synthesis Analysis
- The synthesis of this compound and related esters and piperazine derivatives is detailed in studies such as the one conducted by Stelt, Haasjes, Tersteege, and Nauta (2010), where they synthesized a range of acids in the 5H-dibenzo[a,d]cycloheptene series, including piperazine derivatives (Stelt et al., 2010).
- Another study by Acharyulu et al. (2009) involves the stereoselective synthesis of novel esters and piperazine derivatives, providing insights into similar processes (Acharyulu et al., 2009).
Molecular Structure Analysis
- Subashini and Periandy (2017) conducted a spectroscopic investigation of a similar compound, 1-(4-Methylbenzyl) piperazine, using techniques like FT-IR, FT-Raman, UV, NMR, and NLO, which can provide insights into the molecular structure of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (Subashini & Periandy, 2017).
Chemical Reactions and Properties
- Tayade and Kale (2016) developed a method for synthesizing dibenzo[b,f][1,4]oxazepines with piperazin-1-yl, which can be relevant for understanding the chemical reactions and properties of the compound (Tayade & Kale, 2016).
Physical Properties Analysis
- The study by Chamakuri et al. (2018) on the synthesis of enantiomerically pure piperazine-2-acetic acid esters, which are structurally related to (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, provides insights into the physical properties of such compounds (Chamakuri et al., 2018).
Chemical Properties Analysis
- The work of Dutta and Foye (1990) on the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which have similarities to the compound of interest, sheds light on its chemical properties (Dutta & Foye, 1990).
Scientific Research Applications
Polyamide Synthesis
The compound 1,4-Dibenzyl-piperazin-2-yl-acetic acid methyl ester has been utilized in the synthesis of polyamides. The synthesis involves the reaction of theophylline and thymine with dimethyl methylenesuccinate followed by hydrolysis to produce dicarboxylic acid derivatives. These derivatives are then converted into their di-p-nitrophenyl esters and polycondensed with diamines like 1,6-diaminohexane, 1,2-diaminoethane, 3-aminomethylbenzylamine, and piperazine. The resulting polyamides are white powders with molecular weights ranging from 2000–6000 and are soluble in DMSO, formic acid, and water depending on their derivation (Hattori & Kinoshita, 1979).
Piperazine Derivatives and Biological Activity
Various piperazine derivatives of 1,4-Dibenzyl-piperazin-2-yl-acetic acid methyl ester have been synthesized and evaluated for biological activity. These derivatives include esters and piperazine compounds synthesized from acids in the 5H-dibenzo[a,d]cycloheptene series. These compounds have been screened for biological activity, highlighting the compound's potential use in the development of new therapeutic agents (Stelt et al., 2010).
Aspartate Transcarbamoylase Inhibition
The compound has also been utilized in synthesizing N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase. These compounds have shown antimicrobial activity against various microorganisms and significant activity against aspartate transcarbamoylase, with some showing specificity against tumor cell lines, emphasizing its potential in developing new anticancer therapies (Dutta & Foye, 1990).
Novel Acetic Acid Esters
Additionally, novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters have been synthesized. These compounds have been supported by spectral and analytical data, indicating the compound's versatility in creating structurally diverse molecules for various scientific applications (Acharyulu et al., 2009).
properties
IUPAC Name |
methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627676 | |
Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester | |
CAS RN |
183742-32-7 | |
Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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